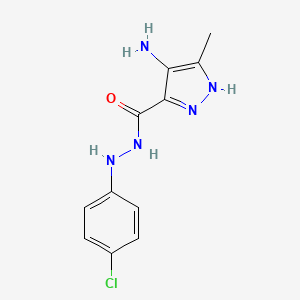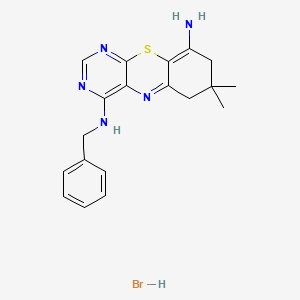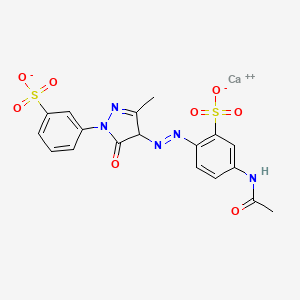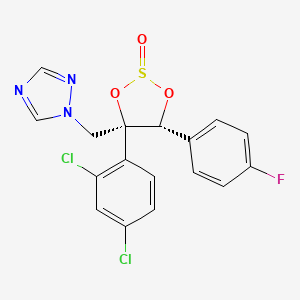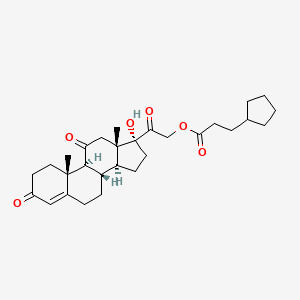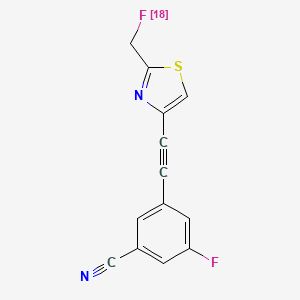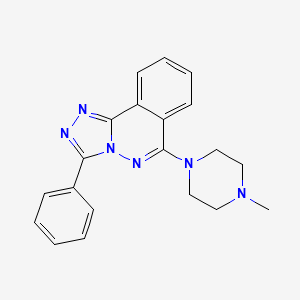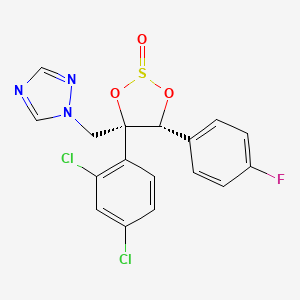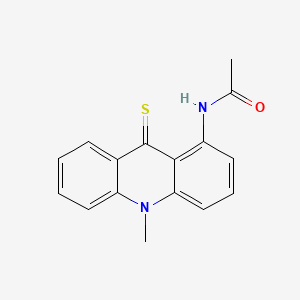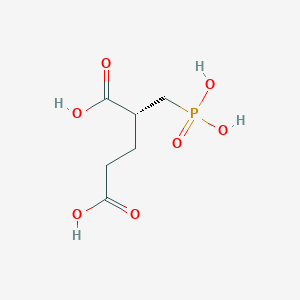
(Z)-2-Undecenal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-Undecenal is an organic compound belonging to the class of aldehydes. It is characterized by the presence of a double bond in the cis configuration between the second and third carbon atoms of the undecenal chain. This compound is known for its distinctive odor, which is often described as citrusy or fatty. It is commonly found in various natural sources, including essential oils and plant extracts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(Z)-2-Undecenal can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with a suitable aldehyde to form the desired product. The reaction typically requires a strong base, such as sodium hydride, and is conducted under an inert atmosphere to prevent oxidation.
Another method involves the hydroformylation of 1-decene, followed by selective hydrogenation. This process requires a rhodium catalyst and high-pressure conditions to achieve the desired selectivity and yield.
Industrial Production Methods
In industrial settings, this compound is often produced through the oxidation of undecylenic acid. This method involves the use of oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is typically carried out in a solvent such as acetone or dichloromethane, and the product is purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-2-Undecenal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid, undecenoic acid, using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding alcohol, undecenol, using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Grignard reagents in anhydrous conditions.
Major Products
Oxidation: Undecenoic acid.
Reduction: Undecenol.
Substitution: Various substituted undecenals depending on the nucleophile used.
Applications De Recherche Scientifique
(Z)-2-Undecenal has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It is studied for its antimicrobial properties and its role in plant defense mechanisms.
Medicine: Research is ongoing into its potential use as an antimicrobial agent and its effects on human health.
Industry: It is used in the fragrance industry due to its pleasant odor and in the production of flavoring agents.
Mécanisme D'action
The mechanism of action of (Z)-2-Undecenal involves its interaction with cellular membranes and proteins. It is believed to disrupt microbial cell membranes, leading to cell lysis and death. The compound may also interact with specific enzymes and receptors, inhibiting their activity and affecting cellular processes.
Comparaison Avec Des Composés Similaires
(Z)-2-Undecenal can be compared with other similar compounds such as:
(E)-2-Undecenal: The trans isomer of 2-undecenal, which has different physical and chemical properties due to the different configuration of the double bond.
Undecanal: The saturated aldehyde with no double bonds, which has different reactivity and applications.
2-Decenal: A shorter chain aldehyde with similar properties but different applications.
The uniqueness of this compound lies in its specific configuration, which imparts distinct chemical and biological properties, making it valuable in various fields of research and industry.
Propriétés
Numéro CAS |
71277-05-9 |
|---|---|
Formule moléculaire |
C11H20O |
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
(Z)-undec-2-enal |
InChI |
InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h9-11H,2-8H2,1H3/b10-9- |
Clé InChI |
PANBRUWVURLWGY-KTKRTIGZSA-N |
SMILES isomérique |
CCCCCCCC/C=C\C=O |
SMILES canonique |
CCCCCCCCC=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


